molecular formula C12H14N4O B2623735 3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1448855-31-9

3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B2623735
CAS No.: 1448855-31-9
M. Wt: 230.271
InChI Key: DJLBZNUABDNUKH-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 1448855-31-9) is a high-purity chemical building block supplied for advanced pharmaceutical and biological research. This tetrahydro-triazolopyrimidine derivative features a 2-methoxyphenyl substituent and molecular formula C12H14N4O (MW: 230.27 g/mol). The [1,2,4]triazolo[4,3-a]pyrimidine scaffold is recognized in medicinal chemistry for its diverse biological properties and is isoelectronic with purine systems, making it a valuable scaffold in drug discovery . This compound is extensively utilized in antitumor research, with studies demonstrating that structurally similar triazolopyrimidine derivatives exhibit significant antiproliferative activities against cancer cell lines including MDA-MB-231 and MCF-7 breast cancer models, showing IC50 values in the micromolar range . The mechanism of action for this compound class may involve interactions with cellular targets like kinase enzymes, as the triazolopyrimidine core can serve as a purine surrogate capable of targeting ATP-binding sites . Additional research applications include serving as a key intermediate in multicomponent reactions for generating chemical libraries and investigating metal-chelating properties for various therapeutic applications . This product is provided with a minimum purity of 95% and is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-17-10-6-3-2-5-9(10)11-14-15-12-13-7-4-8-16(11)12/h2-3,5-6H,4,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLBZNUABDNUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine can be achieved through a one-pot three-component reaction. This involves the reaction of 3-amino-1,2,4-triazole, aromatic aldehydes, and malononitrile in the presence of a base such as sodium hydroxide (NaOH) under heating or ultrasonic irradiation . The reaction typically proceeds as follows:

    Reactants: 3-amino-1,2,4-triazole, 2-methoxybenzaldehyde, and malononitrile.

    Conditions: The reaction mixture is heated or subjected to ultrasonic irradiation in ethanol with NaOH as a catalyst.

    Product: The desired triazolopyrimidine derivative is obtained after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced triazolopyrimidine derivatives.

    Substitution: Formation of halogenated or other substituted triazolopyrimidine derivatives.

Scientific Research Applications

Research indicates that 3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine possesses significant biological activities:

  • Antimicrobial Properties : Studies have demonstrated that derivatives of triazoles exhibit potent antimicrobial effects against various bacterial strains. For example, related compounds have been evaluated for their Minimum Inhibitory Concentration (MIC) values against pathogens like Pseudomonas aeruginosa and Escherichia coli .
  • Anticonvulsant Activity : Some derivatives have shown promise in anticonvulsant assays using the maximal electroshock (MES) model . The presence of the triazole ring is believed to enhance the neuroprotective effects.
  • Anticancer Potential : The anticancer activity has been assessed against multiple human tumor cell lines at the National Cancer Institute (NCI), indicating potential for development as anticancer agents .

Case Study 1: Antimicrobial Evaluation

A study synthesized several derivatives of triazolo-pyrimidines and evaluated their antimicrobial activity using agar well diffusion methods. The results indicated that certain compounds exhibited significant antibacterial properties with low MIC values .

Case Study 2: Anticonvulsant Activity Testing

In another investigation focusing on the anticonvulsant properties of triazolo-pyrimidines, compounds were tested in animal models. Results showed that specific derivatives significantly reduced seizure activity compared to control groups .

Case Study 3: Anticancer Activity Assessment

The anticancer potential was explored by screening selected derivatives against a panel of 60 human cancer cell lines. Notably, some compounds demonstrated selective cytotoxicity towards certain cancer types while sparing normal cells .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a dual inhibitor of c-Met and Pim-1 kinases, it exerts its anticancer effects by:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine 2-Methoxyphenyl Not reported Research building block
3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine 2-Fluorophenyl 218.23 Pharmaceutical/agrochemical potential
3-(2,4-Dichlorophenyl)-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine 2,4-Dichlorophenyl Not reported Anticancer (GI₅₀: 114–149 µM)
Sitagliptin (DPP-4 inhibitor) Trifluoromethyl 407.19 Antidiabetic drug
3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one 4-Methoxyphenyl Not reported Synthetic intermediate

Key Observations:

  • Substituent Effects :
    • Electron-Donating Groups : The methoxy group in the target compound enhances solubility compared to halogenated analogs (e.g., 2-fluorophenyl or dichlorophenyl derivatives) .
    • Steric Hindrance : The ortho-methoxy group may reduce binding efficiency compared to para-substituted analogs (e.g., 4-methoxyphenyl derivatives) due to steric constraints .

Stability and Handling

  • Target Compound : Requires storage in cool, ventilated conditions, though stability data are sparse .
  • Fluorophenyl Analog : Reported as a pale liquid with irritant properties, necessitating careful handling .
  • Dichlorophenyl Derivative : Stable crystalline solid under standard laboratory conditions .

Biological Activity

3-(2-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is effective for forming carbon-carbon bonds essential for constructing the triazolo-pyrimidine framework. The compound can also be synthesized through one-pot multicomponent reactions that streamline the process while maintaining high yields and purity .

Antitumor Activity

Research indicates that compounds within the triazolo[4,3-a]pyrimidine class exhibit significant antitumor activity . For instance, derivatives have shown potent inhibition against various cancer cell lines:

  • IC50 values for selected derivatives:
    • Compound A: IC50 = 17.83 μM (MDA-MB-231)
    • Compound B: IC50 = 19.73 μM (MCF-7) .

Notably, some derivatives have demonstrated superior activity compared to established chemotherapeutics like Cisplatin.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to inhibit tubulin polymerization . This action disrupts the mitotic spindle formation during cell division:

  • Cell Cycle Arrest : Studies have shown that treatment with this compound induces G2/M phase arrest in HeLa cells. This was accompanied by increased levels of cyclin B and decreased phosphorylation of cdc2 .

In Vitro Studies

In vitro investigations have consistently demonstrated the antiproliferative effects of this compound on various cancer cell lines:

Cell LineIC50 (μM)
HeLa0.45
A5490.43
HT-290.38
MDA-MB-2310.52

These results indicate that the compound is particularly effective against HeLa and A549 cells compared to other tested lines .

In Vivo Studies

In vivo studies using zebrafish models have provided additional support for the compound's efficacy in reducing tumor growth and promoting apoptosis in cancer cells . The studies highlighted its potential as a therapeutic agent in oncology.

Q & A

Q. What are the common synthetic routes for 3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrimidine derivatives?

Methodological Answer: The synthesis typically involves oxidative cyclization of hydrazine intermediates. Key approaches include:

  • Green Synthesis : Sodium hypochlorite (NaOCl) in ethanol at room temperature achieves a 73% yield via oxidative ring closure, minimizing hazardous reagents .
  • Regioselective Synthesis : Diacetoxy iodobenzene (DIB) in CH₂Cl₂ at room temperature facilitates intramolecular oxidative cyclization, confirmed by X-ray crystallography for regiochemical validation .
  • Heterocyclization : Functionalized pyrazoles react with phenylisothiocyanate, followed by methylation and cyclocondensation with orthoesters .

Q. How can researchers confirm the regiochemistry of triazolopyrimidine derivatives post-synthesis?

Methodological Answer: Regiochemistry is validated using:

  • X-ray Crystallography : Single-crystal analysis resolves ambiguities in ring fusion positions (e.g., 2c and 2h derivatives in ) .
  • NMR Spectroscopy : Distinct splitting patterns for protons near fused rings differentiate isomers. For example, coupling constants in 1H^1H-NMR distinguish substituent positions .

Q. What spectroscopic methods are essential for characterizing triazolopyrimidine derivatives?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR : Assign aromatic protons and carbons (e.g., methoxyphenyl groups at δ 3.8–4.0 ppm for OCH₃) .
  • IR Spectroscopy : Identify NH stretches (~3400 cm⁻¹) and carbonyl groups (~1650 cm⁻¹) in hydrazine intermediates .
  • Mass Spectrometry : Confirm molecular ions (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can green chemistry principles be applied to improve triazolopyrimidine synthesis?

Methodological Answer:

  • Solvent Selection : Ethanol (renewable solvent) replaces toxic dichloromethane in NaOCl-mediated reactions .
  • Oxidant Optimization : NaOCl or iodine(III) reagents (e.g., DIB) avoid Cr(VI) or DDQ, reducing heavy metal waste .
  • Energy Efficiency : Room-temperature reactions (e.g., 3 hours for cyclization) lower energy consumption .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use identical cell lines (e.g., MG-63 for bone cancer) and protocols (MTT assay) to compare GI₅₀ values .
  • Structure-Activity Correlation : Compare substituent effects (e.g., 2,4-dichlorophenyl in 2g increases cytotoxicity (GI₅₀ = 148.96 µM)) .
  • Dose-Response Curves : Validate activity thresholds using multiple concentrations to account for variability .

Q. How does molecular docking elucidate antiproliferative mechanisms?

Methodological Answer:

  • Target Selection : Dock derivatives against thymidylate synthase (PDB ID: 2G8D) to predict binding affinities .
  • Binding Pose Analysis : Hydrophobic interactions (e.g., trifluoromethyl groups) and hydrogen bonds (e.g., pyrimidine N atoms) explain inhibitory activity .
  • Validation : Correlate docking scores (e.g., Glide scores) with experimental GI₅₀ values .

Q. What challenges arise in establishing structure-activity relationships (SARs) for triazolopyrimidines?

Methodological Answer:

  • Regiochemical Complexity : Isomeric products (e.g., [1,2,4]triazolo[4,3-a] vs. [1,2,4]triazolo[1,5-a] isomers) require rigorous characterization .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance cytotoxicity but may reduce solubility .
  • Biological Selectivity : Derivatives may target multiple pathways (e.g., apoptosis induction vs. kinase inhibition), complicating SARs .

Q. How to address discrepancies in reaction yields with different oxidative agents?

Methodological Answer:

  • Reagent Screening : Compare NaOCl (73% yield) vs. DIB (54–74% yield) under identical conditions .
  • Mechanistic Studies : Probe intermediates via LC-MS to identify side reactions (e.g., overoxidation with NaOCl) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than ethanol, improving DIB-mediated yields .

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